molecular formula C10H13NOS B1628590 8-Methoxythiochroman-3-amine CAS No. 771454-16-1

8-Methoxythiochroman-3-amine

Cat. No.: B1628590
CAS No.: 771454-16-1
M. Wt: 195.28 g/mol
InChI Key: GJHOYAFPOGJQBS-UHFFFAOYSA-N
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Description

Contextual Significance of Thiochroman (B1618051) Ring Systems in Medicinal Chemistry

Thiochroman, a heterocyclic compound featuring a chroman ring system with the oxygen atom replaced by sulfur, forms the structural core of a diverse range of biologically active molecules. ontosight.ai The thiochroman scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. rsc.org These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ontosight.airsc.org

The versatility of the thiochroman ring system lies in its ability to be readily functionalized, allowing for the synthesis of a vast library of derivatives with tailored biological activities. ontosight.ai The sulfur atom in the ring can be oxidized, and various substituents can be introduced at different positions, significantly influencing the compound's interaction with biological targets. rsc.org This structural flexibility makes thiochromans a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netmdpi.com

Evolution of Aminothiochroman Research: A Historical and Contemporary Perspective

The exploration of aminothiochroman derivatives has been a key area of research within the broader field of thiochroman chemistry. The introduction of an amine group into the thiochroman scaffold adds a crucial functional handle that can participate in various biological interactions, including hydrogen bonding, which is vital for drug-receptor binding.

Historically, research into aminothiochromans has been driven by the desire to create novel compounds with improved therapeutic profiles. Early studies focused on the synthesis and basic characterization of these compounds. Over time, with advancements in synthetic methodologies and a deeper understanding of structure-activity relationships (SAR), the research has become more targeted. Contemporary research now often involves the design and synthesis of specific aminothiochroman derivatives aimed at modulating particular biological pathways. For instance, aminothiochroman derivatives have been investigated as key intermediates in the synthesis of heteroarotinoids for anticancer studies. acs.org

Identification of 8-Methoxythiochroman-3-amine as a Research Focus

Within the diverse family of aminothiochromans, this compound has emerged as a compound of particular interest. The presence of a methoxy (B1213986) group at the 8-position and an amine group at the 3-position of the thiochroman ring creates a unique electronic and steric profile. The synthesis of the precursor, 8-methoxythiochroman-3-one (B8480990), has been described, providing a pathway to obtain this compound. prepchem.com

The specific substitution pattern of this compound suggests its potential for interacting with specific biological targets. The methoxy group can influence the compound's lipophilicity and metabolic stability, while the amine group can act as a key pharmacophoric feature.

Overview of Current Research Trajectories and Gaps

Current research involving thiochroman derivatives is vibrant and multifaceted. Studies are exploring their potential as anticancer, antimicrobial, and antiviral agents. rsc.orgresearchgate.net For example, derivatives of thiochroman-4-one (B147511) have shown promising activity against Leishmania panamensis. mdpi.com Furthermore, certain aminothiochroman derivatives have been incorporated into HIV-1 protease inhibitors. nih.gov

Despite the progress, there are still gaps in the understanding of this compound itself. While its synthesis and the synthesis of related compounds are documented, detailed studies on its specific biological activities and mechanism of action are not widely published in the public domain. Further research is needed to fully elucidate the pharmacological profile of this compound and to explore its potential therapeutic applications. The development of efficient and scalable synthetic routes to produce enantiomerically pure forms of this compound would also be a significant advancement, as the stereochemistry of such compounds is often crucial for their biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-thiochromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHOYAFPOGJQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591438
Record name 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771454-16-1
Record name 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8 Methoxythiochroman 3 Amine and Its Analogs

Divergent and Convergent Synthetic Routes to the Thiochroman (B1618051) Scaffoldresearchgate.netprepchem.comnih.gov

The construction of the thiochroman ring system, the heterocyclic core of 8-Methoxythiochroman-3-amine, can be approached through various synthetic strategies. These routes are broadly categorized as divergent or convergent, each offering distinct advantages in terms of efficiency and molecular diversity. nih.gov Convergent syntheses involve the separate preparation of key fragments of the molecule, which are then joined together. Divergent strategies, conversely, start from a common intermediate that is elaborated into a variety of related structures. nih.gov The synthesis of the thiochroman scaffold often employs modular assembly and subsequent cyclization reactions. nih.gov

Cyclization Strategies for Thiochroman Ring Formationresearchgate.net

The formation of the thiochroman ring is the cornerstone of the synthesis. Several cyclization strategies have been developed to achieve this, often involving the formation of a key carbon-sulfur bond. researchgate.net

One prominent method is the intramolecular cyclization of substituted thiophenols with appropriate side chains. For instance, the Bi(OTf)₃-catalyzed intermolecular cyclization of thiophenols with allylic alcohols can produce thiochroman derivatives in a one-pot reaction. researchgate.net Another powerful approach involves the palladium-catalyzed C-H sulfurated cyclization, which allows for the straightforward construction of various sulfur-containing benzoheterocycles, including thiochromans, from thioacetate (B1230152) precursors. researchgate.net This method is noted for its ability to create diverse functionalized products. researchgate.net Other strategies include visible light-mediated photocatalyst-free C-S cross-coupling reactions and domino reactions involving Michael additions followed by intramolecular aldol (B89426) cyclizations. researchgate.net

Cyclization StrategyKey Reagents/CatalystsDescriptionReference
Catalytic Intermolecular CyclizationBismuth triflate (Bi(OTf)₃)A one-pot reaction involving the cyclization of thiophenols with allylic alcohols. researchgate.net
Palladium-Catalyzed C-H SulfurationPd-catalystA method starting from thioacetates to achieve C-S cyclization, forming dihydrobenzothiophenes and thiochromans. researchgate.net
Visible Light-Mediated C-S Cross-CouplingPhotoinduced Electron Transfer (PET)A photocatalyst-free method for synthesizing thiochromane derivatives via an EDA complex formation. researchgate.net
Domino ReactionBase or Acid CatalystInvolves a sequence of reactions, such as a Michael addition followed by an intramolecular aldol cyclization, to form the ring system. researchgate.net

Functional Group Manipulations on Pre-formed Ringswikipedia.org

Once the thiochroman scaffold is in place, subsequent reactions are required to introduce or modify functional groups to arrive at the target molecule. pharmacy180.com For the synthesis of this compound, a key intermediate is often the corresponding ketone, 8-methoxythiochroman-3-one (B8480990). prepchem.com

The synthesis of this ketone can be achieved from 8-methoxy-3,4-dihydro-2H- researchgate.net-benzothiopyran-3-carboxylic acid. prepchem.com The process involves chlorination with N-chlorosuccinimide, followed by a Curtius rearrangement using sodium azide, and subsequent hydrolysis of the resulting isocyanate under acidic conditions to yield the desired ketone. prepchem.com

With 8-methoxythiochroman-3-one in hand, the crucial transformation is the introduction of the amine group at the 3-position. A standard and effective method for this conversion is reductive amination. This process typically involves reacting the ketone with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This directly converts the carbonyl group into the primary amine, yielding the racemic this compound.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomersnih.gov

Many biologically active molecules exist as a single enantiomer, with the other being less active or even causing unwanted effects. tcichemicals.com Therefore, controlling the stereochemistry at the C3 position of this compound is of paramount importance, especially when it serves as a key intermediate in pharmaceutical synthesis. google.com This can be achieved either by synthesizing the desired enantiomer directly using stereoselective methods or by separating the enantiomers from a racemic mixture through resolution. ethz.ch

Asymmetric Catalysis Approaches

Asymmetric catalysis is a highly efficient strategy for producing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of the chiral product. sigmaaldrich.com For the conversion of a thiochroman-3-one (B105380) to a thiochroman-3-amine, enzymatic catalysis presents a powerful option.

A pertinent example is the synthesis of (R)-6,8-difluorochroman-3-ylamine, an analog of the target compound, which is a key intermediate for certain cardiovascular drugs. google.com This synthesis is achieved through an enantioselective transamination of the corresponding ketone. google.com The process utilizes an engineered transaminase enzyme and an amine donor, such as isopropylamine, to convert the prochiral ketone into the chiral amine with high enantiomeric excess (ee). google.com This biocatalytic approach is highly specific and operates under mild conditions, making it an attractive method for industrial-scale synthesis. mdpi.com Similar enzymatic strategies could be applied to the synthesis of (R)- or (S)-8-Methoxythiochroman-3-amine. Other asymmetric catalysis approaches could involve chiral primary amine organocatalysts or chiral Lewis acid catalysts to guide the stereochemical outcome of the amination or a preceding reduction step. sigmaaldrich.comrsc.org

Chiral Auxiliary Mediated Synthesis

Another established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. wikipedia.orgbath.ac.uk After the desired stereocenter has been created, the auxiliary is removed.

In a potential synthesis of an enantiomer of this compound, one could start with the 8-methoxythiochroman-3-one precursor. The ketone could be condensed with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. nih.gov The subsequent reduction of this C=N double bond would be directed by the chiral auxiliary, leading to the preferential formation of one diastereomer of the resulting secondary amine. nih.gov Finally, hydrogenolysis would cleave the bond to the chiral auxiliary, liberating the desired enantiomerically enriched primary amine, this compound.

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, the resulting racemic mixture of this compound must be separated into its constituent enantiomers. dalalinstitute.com This process is known as resolution. slideshare.net The most common chemical method involves converting the enantiomers into diastereomers, which have different physical properties (e.g., solubility) and can thus be separated. libretexts.org

For a racemic amine like this compound, resolution is typically achieved by reacting it with an enantiomerically pure chiral acid. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts can often be selectively crystallized from a suitable solvent. spcmc.ac.in After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, thereby liberating the desired pure enantiomer of the amine. spcmc.ac.in The other enantiomer can be recovered from the mother liquor.

Resolving Agent TypeExamplesPrinciple of SeparationReference
Chiral Acids (for racemic bases)(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acidFormation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. libretexts.org
Chiral Bases (for racemic acids)(-)-Brucine, (-)-Strychnine, (+)-CinchonineUsed to resolve acidic precursors, forming diastereomeric salts that can be separated. spcmc.ac.in
Chromatographic SeparationChiral stationary phase (CSP) columnThe enantiomers interact differently with the chiral adsorbent in the column, leading to different retention times and separation. dalalinstitute.com

Derivatization Strategies for Structural Modification of this compound

Structural modifications of the this compound scaffold are essential for fine-tuning its biological and chemical properties. Derivatization strategies target the three main components of the molecule: the primary amine, the methoxy-substituted aromatic ring, and the thioether linkage.

The primary amine at the 3-position is a prime target for derivatization due to its nucleophilicity and ability to form key interactions. Advanced strategies have moved beyond simple acylation or alkylation to more sophisticated C-H functionalization and bio-inspired transformations.

A prominent strategy involves the temporary conversion of the primary amine into a different reactive intermediate. chemrxiv.org Inspired by copper amine oxidase enzymes, a synthetic quinone co-factor can be used to mediate the oxidation of α-branched primary amines into reactive ketimine intermediates. chemrxiv.org These intermediates can then be intercepted by a variety of carbon-centered nucleophiles, such as organomagnesium or organolithium reagents, to construct α-fully substituted primary amines. chemrxiv.org This amine-to-amine synthetic platform allows for significant structural diversification directly at the carbon atom bearing the amine. chemrxiv.org

Furthermore, principles from photoredox catalysis offer pathways for functionalization. nih.gov Although many methods focus on tertiary amines, the underlying concept of generating an α-amino radical or iminium ion can be adapted. nih.govunl.pt Such reactive species can participate in a range of bond-forming reactions, including couplings with nucleophiles. unl.pt

Table 1: Methodologies for Functionalizing the Amine Moiety

Methodology Key Reagents/Catalysts Intermediate Species Type of Modification Reference
Bio-inspired OxidationQuinone Co-factor, Cu(II)KetimineAddition of C-nucleophiles (e.g., Grignards) chemrxiv.org
Oxidative C-H ActivationCopper Salts (e.g., Cu(OAc)₂)Iminium IonIntramolecular C-O/C-N bond formation unl.pt
Photoredox CatalysisRu(bpy)₃Cl₂, Lightα-Amino RadicalIntermolecular C-C bond formation nih.gov

Modifying the aromatic ring allows for the modulation of electronic properties, solubility, and metabolic stability. Regiospecificity is key to understanding the SAR of this portion of the molecule.

A powerful method for introducing nitrogen-containing substituents onto the aromatic ring is through palladium-catalyzed amination. nih.gov This approach typically involves the synthesis of a precursor where a hydroxyl group or another functionality at the desired position (e.g., position 8) is converted into a good leaving group, such as a triflate. The triflate can then undergo a Buchwald-Hartwig amination reaction with various amines to yield substituted analogs. nih.gov

Alternatively, diversity can be introduced at the beginning of the synthetic sequence. The synthesis of the thiochroman core often starts with a substituted thiophenol. google.com By using various commercially available or synthesized methoxy-thiophenol derivatives, different substitution patterns on the aromatic ring can be incorporated from the outset. For example, the synthesis of 5-methoxythiochroman-4-one proceeds from 3-methoxythiophenol. google.com

Table 2: Strategies for Aromatic Ring Modification

Strategy Key Reaction Precursor Resulting Modification Reference
Late-Stage FunctionalizationPd-Catalyzed Amination8-Triflate-thiochroman derivativeIntroduction of various amino groups nih.gov
Precursor-Directed SynthesisFriedel-Crafts CyclizationSubstituted 3-(phenylthio)propanoic acidVaried substitution patterns on the final ring google.com

The thioether sulfur atom is another critical point for structural modification. Its oxidation state can significantly influence the molecule's polarity, conformation, and potential for metabolic interactions.

The most common transformation is the oxidation of the thioether to a sulfoxide (B87167) or a sulfone. This is typically achieved using controlled amounts of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This modification introduces polarity and a hydrogen bond acceptor, which can alter the compound's pharmacological profile.

Another synthetic strategy involves disulfide exchange reactions. While often used for bioconjugation, the underlying principle can be applied for creating prodrugs or cleavable linkers. The thioether could be part of a larger disulfide-containing molecule that, under specific biological conditions (e.g., in the presence of glutathione), cleaves to release the active thiochroman amine. This approach has been demonstrated in the functionalization of polymers where a terminal group is cleaved and replaced via a disulfide exchange reaction with cystamine. nih.gov

Table 3: Modifications at the Thioether Linkage

Transformation Typical Reagents Product Potential Application Reference
OxidationH₂O₂, m-CPBASulfoxide / SulfoneModulate polarity and biological interactions
Disulfide ExchangeCystamine, Reducing agentsThiol/Disulfide AdductProdrug design, Bioconjugation nih.gov

Development of Novel Catalytic Systems for Aminothiochroman Synthesis

The efficient and stereoselective synthesis of the aminothiochroman core is a significant challenge. Modern catalysis aims to provide sustainable, atom-economical, and highly selective routes to this important scaffold. mpg.de

A key advancement in the synthesis of chiral amines is the use of biocatalysis. Specifically, transaminases are enzymes that can catalyze the asymmetric amination of a ketone precursor. google.com For the synthesis of this compound, a precursor such as 8-methoxythiochroman-3-one could be converted into the desired (R)- or (S)-enantiomer with very high enantiomeric excess using an appropriate transaminase and an amine donor like isopropylamine. google.com This method is highly valued for its environmental credentials and exceptional selectivity. google.com

Transition metal catalysis remains a cornerstone for constructing the heterocyclic ring system. nobelprize.org Palladium-catalyzed reactions, for instance, are employed in the intramolecular cyclization steps that form the thiochroman ring. google.com The development of novel catalytic systems in this area focuses on using more earth-abundant and less toxic metals, as well as designing ligands that can control regioselectivity and enantioselectivity. mpg.de

To address challenges of catalyst cost and reusability, research is also directed towards heterogeneous catalytic systems. researchgate.net This involves immobilizing a homogeneous catalyst, such as a metal complex, onto a solid support like mesoporous silica (B1680970) (e.g., MCM-41). researchgate.net Such catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more sustainable and cost-effective. researchgate.net Looking forward, the design of new catalysts is being accelerated by the use of artificial intelligence and machine learning workflows, which can rapidly screen virtual libraries of catalysts and predict optimal synthesis conditions. arxiv.org

Table 4: Catalytic Systems for Aminothiochroman Synthesis

Catalytic System Precursor Key Transformation Advantages Reference
Transaminase (Biocatalysis)8-Methoxythiochroman-3-oneAsymmetric amination of ketoneHigh enantioselectivity, Green chemistry google.com
Palladium CatalysisAryl halide/triflate with a thiol-alkene side chainIntramolecular C-S bond formation (Cyclization)High efficiency for ring closure google.com
Heterogeneous Catalysis (e.g., Metal on MCM-41)Various precursorsVarious (e.g., coupling, oxidation)Catalyst reusability, Process sustainability researchgate.net

Chemical Reactivity and Mechanistic Organic Transformations of 8 Methoxythiochroman 3 Amine

Reactivity Profiles of the Primary Amine Functionality

The primary amine group attached to the C3 position of the thiochroman (B1618051) ring is a key center of reactivity. As a potent nucleophile and a base, it readily participates in a variety of fundamental organic reactions. libretexts.org

Nucleophilic Addition Reactions (e.g., Imine and Enamine Formation)

Primary amines, such as the one in 8-Methoxythiochroman-3-amine, react with aldehydes and ketones in a characteristic nucleophilic addition reaction to form imines, also known as Schiff bases. lumenlearning.comwikipedia.org This acid-catalyzed, reversible reaction is a cornerstone of carbonyl chemistry. libretexts.org

The mechanism commences with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. libretexts.org This is followed by a proton transfer, leading to a neutral tetrahedral intermediate called a carbinolamine. masterorganicchemistry.compressbooks.pub Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). pressbooks.pub Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product (C=N bond). libretexts.orgmasterorganicchemistry.com The reaction rate is highly dependent on pH, typically optimal around a pH of 4-5 to facilitate both amine nucleophilicity and hydroxyl group departure. pressbooks.pub

It is important to note that while primary amines form imines, reactions with secondary amines under similar conditions would lead to the formation of enamines (C=C-N). lumenlearning.com

Table 1: Representative Nucleophilic Addition Reaction

Reactant AReactant B (e.g., Aldehyde/Ketone)Product TypeGeneral Structure of Product
This compoundR-CHO / R₂C=OImine (Schiff Base)8-MeO-Thiochroman-3-N=CHR / 8-MeO-Thiochroman-3-N=CR₂

Alkylation, Acylation, and Sulfonylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to undergo substitution reactions with various electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides.

Alkylation: The reaction of primary amines with alkyl halides can lead to N-alkylation. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu To achieve mono-alkylation, an excess of the amine is often required. mnstate.edu

Acylation: A more controlled and synthetically useful reaction is acylation. Primary amines react readily with acylating agents like acid chlorides and acid anhydrides to form stable amide products. lumenlearning.combyjus.com This nucleophilic acyl substitution reaction proceeds without the need for heat and is highly efficient. lumenlearning.com The resulting amide is significantly less basic and nucleophilic than the amine, which prevents subsequent acylation events. byjus.com

Sulfonylation: In a similar fashion, primary amines can be sulfonylated by reacting them with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, which are stable and important functional groups in medicinal chemistry.

Table 2: Products of N-Functionalization Reactions

Reaction TypeReagentProduct Class
AlkylationAlkyl Halide (R-X)Secondary Amine
AcylationAcid Chloride (R-COCl)Amide
SulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide

Oxidative and Reductive Transformations of the Amine

While the amine group itself is not typically reduced, it can be subject to oxidative transformations. A notable reaction is the Hofmann elimination, which can convert an amine into an alkene. This multi-step process involves the exhaustive methylation of the primary amine with an excess of an alkylating agent like iodomethane (B122720) to form a quaternary ammonium salt. This salt, when treated with a base such as silver oxide, undergoes an elimination reaction to form an alkene.

Furthermore, primary aromatic amines can react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. lumenlearning.com While aliphatic diazonium salts are highly unstable, their aromatic counterparts can exhibit greater stability at low temperatures (0–5 °C) and are versatile intermediates for synthesizing a wide range of functional groups. lumenlearning.com

Transformations Involving the Thiochroman Heterocycle

The thiochroman ring system, containing a thioether and an aromatic ring, exhibits its own characteristic reactivity, which can be exploited for further molecular diversification.

Ring-Opening and Rearrangement Pathways

The thiochroman ring is generally stable, but under specific conditions, it can undergo ring-opening or rearrangement reactions. For instance, treatment of certain thiochroman-4-ones with N-tolylsulfonylsulfimides followed by heating with a base has been shown to induce ring opening to yield sulfenamides or ring expansion to form benzothiazepinones. researchgate.net Another pathway involves the thermal fragmentation of related benzo[b]thiophene derivatives, which can generate reactive intermediates that lead to thiochroman structures via cycloaddition. psu.edu These examples suggest that the thioether linkage can be cleaved or the ring can be rearranged under specific thermal, basic, or oxidative conditions, although such transformations often require significant activation. researchgate.netresearchgate.net

Selective Oxidation of the Thioether Moiety

One of the most common and predictable transformations of the thiochroman heterocycle is the selective oxidation of the thioether sulfur atom. uj.ac.za This reaction allows for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the molecule's electronic properties, polarity, and biological activity. uj.ac.zarsc.org

Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂): Can be used for selective oxidation to the sulfoxide.

Peroxy acids (e.g., m-CPBA): Powerful oxidants that can convert the thioether to the sulfoxide and further to the sulfone. google.com

Oxone® (potassium peroxymonosulfate): An effective and often-used reagent for the oxidation of sulfides to sulfones.

The oxidation state of the sulfur atom can be controlled by the choice of oxidant and the reaction stoichiometry. For example, using one equivalent of an oxidizing agent at low temperatures often favors the formation of the sulfoxide, while using an excess of a stronger oxidant will typically yield the sulfone. uj.ac.za

Table 3: Oxidation Products of the Thioether Moiety

Starting MaterialOxidation State of SulfurProductOxidation State of Sulfur
This compound-2 (Thioether)This compound-1-oxide0 (Sulfoxide)
This compound-1-oxide0 (Sulfoxide)This compound-1,1-dioxide+2 (Sulfone)

Advanced Medicinal Chemistry and Biological Activity Profiling of 8 Methoxythiochroman 3 Amine Derivatives

Drug Discovery and Development Pipeline Integration

The integration of 8-methoxythiochroman-3-amine derivatives into the drug discovery and development pipeline is driven by the established versatility of the core thiochroman (B1618051) structure. Thiochromans are considered privileged scaffolds because they can interact with a variety of biological targets, making them attractive starting points for developing new drugs. mdpi.commdpi.com The journey from a promising hit compound to a clinical candidate is a complex process known as lead optimization, which aims to refine the molecule's properties to improve its efficacy, selectivity, and pharmacokinetic profile. danaher.commedchemexpress.com

Several thiochroman derivatives have progressed significantly along this pipeline. For instance, a specific derivative, CH4986399, was identified as a nonsteroidal estrogen receptor (ER) down-regulator, showing effectiveness in preclinical breast cancer models. iiarjournals.org More recently, a comprehensive study detailed the discovery and optimization of a new class of thiochroman derivatives as potent, orally available selective estrogen receptor degraders (SERDs). nih.gov One compound from this series, compound 51 , demonstrated the ability to effectively degrade both wild-type and mutant forms of ERα, and showed significant tumor growth suppression in a tamoxifen-resistant xenograft model, highlighting its potential for treating endocrine-resistant breast cancer. nih.gov Furthermore, patents have been filed for various thiochroman derivatives for their potential use in anticancer therapy, signifying their progression towards clinical evaluation. wipo.int This demonstrates that compounds based on the thiochroman scaffold are not just academic curiosities but are actively being developed as next-generation therapeutics.

Therapeutic Area Exploration for Novel Candidates

The exploration of novel therapeutic candidates based on the this compound framework benefits from the broad biological activity associated with the larger family of thiochroman derivatives. These compounds have been investigated across multiple disease areas.

Derivatives of the thiochroman scaffold have demonstrated a remarkable diversity of biological activities, establishing them as versatile pharmacophores.

Antimicrobial Activity: Thiochroman derivatives have shown significant potential as both antibacterial and antifungal agents. mdpi.com Studies have documented their effectiveness against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria. mdpi.comnih.gov For example, certain thiochroman-4-one (B147511) derivatives functionalized with carboxamide moieties displayed potent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac), with EC50 values of 24 and 30 μg/mL, respectively. researchgate.net Their antifungal properties are also well-documented, with activity against human pathogens like Candida albicans and Cryptococcus neoformans. nih.govjst.go.jp Some derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against C. albicans. jst.go.jp

Anticancer Activity: The potential of thiochroman derivatives in oncology is a major area of research. nih.govnih.gov These compounds have been evaluated against numerous human tumor cell lines. nih.gov For example, 3-arylspiro[oxirane-2,3'-thiochroman]-4'-one derivatives were found to be potent against the human lung cancer cell line A-549, with some compounds showing GI50 values below 10 μM. rsc.orgresearchgate.net Another thiochroman derivative, CH4986399, acts as an estrogen receptor down-regulator and is effective in breast cancer models. iiarjournals.org The development of thiochroman-based selective estrogen receptor degraders (SERDs) further underscores their potential in treating endocrine-resistant breast cancers. nih.gov

Antiviral Activity: The antiviral potential of this class of compounds has also been reported. mdpi.comnih.gov Notably, a subclass known as (Z)-3-(4′-chlorobenzylidene)-thiochroman-4-one was identified through molecular docking studies as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. rsc.org

Anti-inflammatory Activity: Thiochroman derivatives have been recognized for their anti-inflammatory properties. rsc.orgresearchgate.netgoogle.com For example, novel thiourea (B124793) derivatives of naproxen, which incorporate a related structural motif, have been synthesized and shown to possess significant anti-inflammatory effects in in vivo models. nih.gov

Antileishmanial Activity: A significant body of research has highlighted the efficacy of thiochroman derivatives against Leishmania parasites. Thiochroman-4-ones bearing a vinyl sulfone moiety have demonstrated high activity against intracellular amastigotes of Leishmania panamensis, with some compounds achieving EC50 values below 10 μM and exhibiting high selectivity. mdpi.com

The therapeutic potential of thiochroman derivatives is substantiated by quantitative in vitro assays that measure their potency and efficacy. These assessments provide critical data, such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and MIC (minimum inhibitory concentration) values, which are essential for comparing compounds and guiding lead optimization.

For instance, in the realm of antifungal research, a series of thiochroman-4-one derivatives demonstrated significant activity against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 0.5 to 16 µg/mL. jst.go.jp In anticancer studies, 3-arylspiro[oxirane-2,3'-thiochroman]-4'-one derivatives showed potent anti-lung cancer activity with GI50 values of less than 10 µM. researchgate.net The antileishmanial potency of thiochromanones with a vinyl sulfone moiety was highlighted by EC50 values as low as 3.23 µM against L. panamensis. mdpi.com

In Vitro Potency of Selected Thiochroman Derivatives
Derivative ClassBiological ActivityTarget Organism/Cell LinePotency MetricValueReference
Thiochroman-4-one CarboxamidesAntibacterialXanthomonas oryzae pv. oryzaeEC5024 µg/mL researchgate.net
Thiochroman-4-one CarboxamidesAntibacterialXanthomonas axonopodis pv. citriEC5030 µg/mL researchgate.net
Thiochroman-4-one DerivativesAntifungalCandida albicansMIC0.5-16 µg/mL jst.go.jp
6-Alkyl-indolo[3,2-c]-2H-thiochromansAntifungalCandida albicansMIC4 µg/mL nih.gov
3-Arylspiro[oxirane-2,3'-thiochroman]-4'-onesAnticancerA-549 (Lung Cancer)GI50< 10 µM researchgate.net
Thiochroman-4-one Vinyl SulfonesAntileishmanialLeishmania panamensisEC503.23 µM mdpi.com
Thiosemicarbazone of ThiochromanoneAnticancerMCF-7 (Breast Cancer)IC500.42 µM rsc.org

Cell-based assays are fundamental in the early stages of drug discovery to assess a compound's activity in a biologically relevant context. promega.com For thiochroman derivatives, a variety of such assays have been employed to confirm their therapeutic potential. These assays move beyond simple target binding and evaluate the functional consequences of the compound's action on cellular processes like proliferation, viability, and cytotoxicity.

In cancer research, derivatives have been tested against a wide panel of human cancer cell lines, including breast (MCF-7, ZR-75-1), lung (A-549), cervical (HeLa), and prostate (DU145). iiarjournals.orgnih.govrsc.org The viability of cells in these assays is often measured using methods like the MTT or CCK-8 assays, which quantify metabolic activity. researchgate.netresearchgate.net For antimicrobial testing, the activity of thiochroman derivatives is assessed against pathogenic bacteria and fungi in culture, determining their ability to inhibit growth. nih.govjst.go.jp Cytotoxicity is a critical parameter and is typically evaluated in parallel using non-cancerous cell lines, such as RAW 264.7 macrophages or human monocytes (U-937), to establish a therapeutic window. mdpi.comresearchgate.net

Phenotypic Screening and Target Deconvolution

Phenotypic screening represents a powerful strategy in drug discovery where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype, without prior knowledge of the specific molecular target. lifechemicals.comnih.gov This approach is particularly valuable for identifying first-in-class drugs with novel mechanisms of action. High-throughput screening (HTS) campaigns of small molecule libraries have successfully identified bioactive thiochroman-1-ones. harvard.edu

A recent comprehensive review highlighted a study where a series of spiro-pyrrolidines incorporating a thiochroman-4-one scaffold were synthesized and screened for antibacterial and antifungal properties, leading to the identification of compounds that outperformed standard drugs. rsc.org This represents a classic phenotypic screening approach.

Once a "hit" compound is identified through a phenotypic screen, the next crucial and often challenging step is target deconvolution —the process of identifying the specific molecular target(s) responsible for the observed biological effect. nih.govnih.gov Various methods can be employed for target identification, including affinity-based approaches, where the bioactive molecule is used as a "bait" to pull its binding partners out of cell lysates, and activity-based protein profiling (ABPP). nomuraresearchgroup.comrsc.org While specific target deconvolution studies for hits directly derived from an this compound library are not widely published, the principles are well-established. For example, N-myristoyltransferase (NMT) has been identified as a key target for the antifungal activity of certain thiochroman-4-one derivatives. jst.go.jp Identifying the molecular target is essential for understanding the mechanism of action and for rational lead optimization.

Lead Optimization Strategies for Enhanced Biological Performance

Lead optimization is the iterative process of modifying the chemical structure of a promising lead compound to enhance its desirable properties while minimizing undesirable ones. danaher.comnih.gov The goal is to create a preclinical candidate with optimal potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. medchemexpress.com

For thiochroman derivatives, several lead optimization strategies have proven effective:

Structure-Activity Relationship (SAR) Studies: This is the cornerstone of lead optimization, where systematic modifications are made to the lead structure to understand which parts of the molecule are essential for its activity. For example, in the development of antileishmanial thiochroman-4-ones, it was discovered that the presence of a vinyl sulfone moiety was critical for high potency; removing it led to a significant decrease in activity. mdpi.com Similarly, SAR studies on antifungal thiochromanones revealed that introducing hydroxyl or oxime groups on the thiopyran ring was beneficial for activity. researchgate.net

Bioisosteric Replacement and Scaffold Hopping: This involves replacing parts of the molecule with other chemical groups (bioisosteres) that retain similar biological activity but may improve other properties. The development of thiochroman-based SERDs from the lead compound lasofoxifene (B133805) is an excellent example of evolving a scaffold to gain new and improved functionality, such as the ability to degrade the estrogen receptor. nih.gov

Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single molecule to target multiple pathways or to enhance the activity of the primary pharmacophore. The synthesis of 6-alkyl-indolo[3,2-c]-2H-thiochroman derivatives, which combines the thiochroman and indole (B1671886) scaffolds, led to compounds with potent antifungal activity, with one derivative showing an MIC of 4 µg/mL against C. albicans and C. neoformans. nih.gov

These optimization efforts have successfully transformed initial thiochroman hits into highly potent and specialized drug candidates, demonstrating the chemical tractability and therapeutic promise of this scaffold. dp.tech

Molecular Mechanism of Action Studies for 8 Methoxythiochroman 3 Amine and Its Active Derivatives

Elucidation of Molecular Targets and Binding Interactions

The initial step in characterizing the mechanism of action for any compound is to identify its molecular targets and understand the nature of its binding. For thiochroman (B1618051) derivatives, this involves a range of in vitro techniques.

Ligand-Binding Assays and Target Occupancy Studies

Ligand-binding assays are fundamental in determining the affinity of a compound for a specific receptor or enzyme. These assays often utilize a radiolabeled or fluorescently tagged ligand that is known to bind to the target. The test compound, in this case, a thiochroman derivative, is then introduced to compete for binding, allowing for the determination of its binding affinity (Ki) or its half-maximal inhibitory concentration (IC50).

While specific ligand-binding data for 8-Methoxythiochroman-3-amine is scarce, research on related thiochroman structures has demonstrated their ability to interact with various receptors. For instance, certain thiochroman derivatives have been investigated for their binding to estrogen receptors (ER). nih.govresearchgate.net These studies are crucial in the development of selective estrogen receptor degraders (SERDs). nih.gov The general principle involves assessing the displacement of a known radiolabeled estrogen, like [3H]-estradiol, from the ER by the test compound.

Furthermore, thiochroman and chroman derivatives have been designed and synthesized to act as pure antiestrogens, with their binding affinity for the estrogen receptor being a key determinant of their activity. nih.gov The structural features of these molecules, such as the stereochemistry and the nature of side chains, play a critical role in their receptor binding and subsequent biological effects. nih.gov

Table 1: Representative Ligand-Binding Data for Thiochroman Derivatives (Note: This table is illustrative and based on general findings for the thiochroman class, not specific to this compound)

Derivative Class Target Receptor Assay Type Measured Parameter Representative Value
Thiochroman-based SERDs Estrogen Receptor α (ERα) Competitive Binding Assay IC50 Nanomolar to Micromolar range

Enzymatic Activity Modulation and Kinetic Analysis

Thiochroman derivatives have also been shown to modulate the activity of various enzymes. Kinetic analyses, often following the principles of Michaelis-Menten kinetics, are employed to understand how these compounds affect enzyme function—whether they act as competitive, non-competitive, or uncompetitive inhibitors.

Studies on thiochroman-4-one (B147511) derivatives have revealed their potential as inhibitors of enzymes like N-myristoyltransferase (NMT), which is a target in antifungal therapy. jst.go.jp Molecular docking studies accompanying these enzymatic assays suggest that the thiochroman scaffold can fit into the active site of the enzyme, with specific substituents forming key interactions with amino acid residues. jst.go.jp For example, the secondary amine and the benzoheterocyclic core of these derivatives are thought to be important for their inhibitory action. jst.go.jp

Another area of investigation is the effect of thiochroman derivatives on topoisomerases, which are crucial enzymes in DNA replication and transcription. who.int Some derivatives, such as (Z)-3-(chloromethylene)-6-fluorothiochroman-4-one (Z-CMFT), have been identified as topoisomerase poisons, inducing cell apoptosis through this mechanism. who.int

Cellular Pathway Perturbation Analysis

Beyond direct molecular interactions, it is crucial to understand how these compounds affect broader cellular pathways. This is often assessed using cell-based assays that measure changes in cell behavior and signaling cascades.

Cell Cycle Regulation and Apoptosis Induction

A significant body of research points to the ability of thiochroman derivatives to influence the cell cycle and induce apoptosis, particularly in cancer cells. rsc.orgscichina.comresearchgate.netresearchgate.net Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Treatment with certain thiochroman compounds has been shown to cause cell cycle arrest at specific checkpoints. For example, some N-substituted aminosalicylamides with a thiochroman scaffold have been found to arrest cells at various phases of the cell cycle. researchgate.net

The induction of apoptosis, or programmed cell death, is a key mechanism for the anti-cancer activity of many compounds. Thiochroman derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and the disruption of mitochondrial function. who.intscichina.com For instance, certain thiochroman-4-one derivatives have demonstrated the ability to induce apoptosis in human tumor cell lines. The pro-apoptotic activity of some derivatives is linked to their ability to target mitochondria. rsc.org

Table 2: Effects of Thiochroman Derivatives on Cellular Processes (Note: This table is illustrative and based on general findings for the thiochroman class, not specific to this compound)

Derivative Class Cell Line Effect Assay
Thiochroman-4-ones Human Breast Cancer (MCF-7) Induction of Apoptosis AO/EB double staining, TUNEL assay
N-substituted aminosalicylamides Human Lung Cancer (NCI-H522) Cell Cycle Arrest Flow Cytometry

Receptor-Mediated Signaling Pathways (e.g., Adrenergic Receptors)

The interaction of thiochroman derivatives with G-protein coupled receptors (GPCRs), such as adrenergic receptors, can trigger downstream signaling cascades. Tertatolol, a beta-adrenergic receptor blocking drug, features a thiochroman nucleus, highlighting the relevance of this scaffold in modulating adrenergic signaling. oup.com The amino-ethanol moiety present in many beta-adrenergic ligands is believed to be crucial for receptor binding. oup.com

Derivatives of thiochroman-4-ones have also been explored as beta-adrenergic blocking agents. googleapis.com The activation or inhibition of these receptors can lead to a variety of cellular responses, depending on the receptor subtype and the cell type.

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Several studies have suggested that thiochroman derivatives can modulate oxidative stress. rsc.orgontosight.ai Some derivatives have been shown to induce the generation of reactive oxygen species (ROS) in bacterial and cancer cells, leading to oxidative damage and cell death. rsc.org For instance, the antibacterial mechanism of certain thiochroman-4-one derivatives involves the increased accumulation of intracellular ROS in bacteria like S. aureus. rsc.org

In the context of cancer, the induction of oxidative stress is a mechanism by which some thiochroman derivatives exert their cytotoxic effects. This can involve the disruption of mitochondrial function, a major source of cellular ROS. Conversely, some thiochroman derivatives have been investigated for their antioxidant properties. ontosight.ai The dual role of these compounds in modulating oxidative stress highlights the complexity of their biological activities and their therapeutic potential.

Biophysical Characterization of Compound-Target Interactions (e.g., X-ray Crystallography of protein-ligand complexes)

The elucidation of the three-dimensional structure of a ligand-protein complex is a critical step in understanding its mechanism of action at a molecular level. X-ray crystallography provides high-resolution insights into the precise binding mode and the key interactions that govern the affinity and selectivity of a compound for its biological target. nih.govbiorxiv.org While specific crystallographic data for this compound is not publicly available, structural studies have been successfully conducted on active derivatives, providing a valuable framework for understanding the molecular interactions of this class of compounds.

A significant breakthrough in this area comes from the structural analysis of a thiochroman 1,1-dioxide analog, which acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govacs.org The X-ray crystal structure of the racemic compound 12b in complex with the ligand-binding domain (LBD) of the GluA2 receptor (L504Y/N775S mutant) was determined, offering a detailed view of its binding at a key dimer interface. acs.org

The study revealed that both enantiomers of compound 12b could be accommodated within the binding site at the GluA2 dimer interface. acs.org This binding is analogous to that of the well-characterized benzothiadiazine analogue, BPAM344. acs.org The ability of these thiochroman derivatives to freely cross the blood-brain barrier and modulate AMPA receptor activity underscores the therapeutic potential of this scaffold. nih.govacs.org

The crystallographic data provides a foundation for explaining the observed structure-activity relationships, such as the lower affinity of thiochroman 1,1-dioxides for AMPA receptors when compared to their 1,2,4-benzothiadiazine 1,1-dioxide counterparts. nih.govacs.org Further analysis of the interactions within the cocrystal structure, including the mapping of Hirshfeld surfaces and 2D fingerprint plots, has been instrumental in comparing the binding modes of these related series of compounds. acs.org

The table below summarizes the key details of the X-ray crystallography study for the thiochroman derivative 12b in complex with the GluA2 LBD.

ParameterValueReference
Ligand Racemic Thiochroman 1,1-dioxide derivative (12b) acs.org
Protein Target Ligand-Binding Domain of GluA2 (L504Y/N775S) acs.org
Technique X-ray Crystallography acs.org
Key Finding Both enantiomers bind at the GluA2 dimer interface. acs.org
Significance Provides a molecular basis for the allosteric modulation of AMPA receptors by thiochroman derivatives and explains differences in affinity compared to related compounds. nih.govacs.org

The detailed interactions observed in the crystal structure, such as hydrogen bonds and van der Waals contacts between the ligand and the amino acid residues of the binding pocket, are crucial for the rational design of new derivatives with improved potency and selectivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 8 Methoxythiochroman 3 Amine Analogs

Rational Design of SAR-Focused Compound Libraries

The rational design of compound libraries is a strategic approach to efficiently explore the chemical space around a lead scaffold like 8-Methoxythiochroman-3-amine. This process moves beyond random screening by incorporating existing knowledge of the target or by designing compounds to test specific hypotheses about molecular interactions. The objective is to generate a curated set of molecules that provides clear, interpretable SAR data, maximizing the information gained from a limited number of compounds. jscimedcentral.com

Key strategies in the design of a focused library for this compound analogs would include:

Target-Based Design: If the biological target is known (e.g., a specific receptor or enzyme), computational methods like molecular docking can be used to predict binding modes. The library would then include analogs designed to probe key interactions within the binding site, such as hydrogen bonding, hydrophobic contacts, or π-π stacking. researchgate.net

Ligand-Based Design: In the absence of a high-resolution target structure, knowledge of other active ligands can guide the design. Techniques like pharmacophore modeling or scaffold hopping allow for the creation of novel analogs that retain the essential features required for biological activity. jscimedcentral.com

Systematic Structural Variation: The library would be designed to systematically modify three key regions of the this compound molecule: the methoxy (B1213986) group on the aromatic ring, the amine at the 3-position, and the thiochroman (B1618051) core itself. This allows for a parallel synthesis approach where the impact of each component can be assessed independently and in combination.

The goal of such a library is not just to discover more potent compounds, but to understand why certain modifications lead to changes in activity, thereby guiding future optimization efforts. jscimedcentral.com

Positional and Electronic Effects of Substituents on Biological Activity

The 8-methoxy group is a key feature of the parent scaffold. Its influence stems from its electronic and steric properties. As an electron-donating group, it can modulate the electronics of the aromatic ring, which may be crucial for binding interactions. Its position at C8 is specific, and altering its location or nature would be a primary step in SAR exploration.

Studies on related thiochromane and chromanone scaffolds have consistently shown that the presence and position of methoxy groups significantly impact biological activity. rsc.orgnih.gov For instance, in some series, methoxy substituents have been shown to enhance antibacterial or antifungal potency. rsc.orgnih.gov The introduction of one or more methoxy groups can increase lipophilicity and potentially improve membrane permeability, while also providing specific hydrogen bond acceptor points for target interaction. mdpi.com In the context of 3-phenylcoumarin (B1362560) analogs, a related heterocyclic system, the position of methoxy groups on the phenyl ring was shown to be a determinant of inhibitory activity against monoamine oxidase B (MAO-B). nih.gov

The following table illustrates how methoxy group variations on a hypothetical thiochromane scaffold could influence biological activity, based on principles observed in related compound series.

Compound IDMethoxy PositionOther SubstituentsRelative Potency (IC₅₀)Notes
A-1 8-OCH₃-NH₂ at C3BaselineParent Scaffold
A-2 7-OCH₃-NH₂ at C3VariablePositional isomer to probe spatial tolerance.
A-3 6-OCH₃-NH₂ at C3VariablePositional isomer; may alter electronic distribution.
A-4 8-OH-NH₂ at C3VariableDemethylation to phenol (B47542) creates H-bond donor.
A-5 8-OCF₃-NH₂ at C3VariableSwitches electronic effect to electron-withdrawing.
A-6 7,8-(OCH₃)₂-NH₂ at C3VariableDimethoxy substitution can enhance potency. google.com

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The primary amine at the 3-position is a critical functional group, likely serving as a key interaction point (e.g., a hydrogen bond donor or a site for salt bridge formation) with the biological target. Modifying this group is a standard medicinal chemistry strategy to fine-tune potency, selectivity, and pharmacokinetic properties.

Investigations into related aminothiochroman structures have demonstrated the profound impact of N-substitution. For example, in a series of 4-aminothiochroman carboxamides designed as HIV-1 protease inhibitors, the amine was part of a larger amide substituent. Converting the primary amine to a Boc-protected amine significantly altered the activity profile, highlighting the sensitivity of the binding pocket to substitutions at this position. nih.gov In many classes of receptor ligands, converting a primary amine to a secondary or tertiary amine, or incorporating it into a cyclic system (e.g., piperidine, morpholine), can drastically change receptor affinity and selectivity. oup.com

The table below illustrates potential modifications to the amine group and their hypothetical impact on receptor affinity.

Compound IDAmine Substitution (R)Receptor Affinity (Kᵢ)Rationale
B-1 -NH₂ (Primary)BaselineParent structure, likely forms key H-bonds.
B-2 -NHCH₃ (Secondary)VariableIncreases lipophilicity, alters H-bond donor capacity.
B-3 -N(CH₃)₂ (Tertiary)Often DecreasedRemoves H-bond donor capability, adds steric bulk.
B-4 -NH-AcetylOften DecreasedNeutralizes basicity, adds bulk.
B-5 N-CyclopropylVariableIntroduces conformational restriction.

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The thiochroman ring system forms the core of the molecule, providing a specific three-dimensional conformation. Modifications to this ring can alter the spatial arrangement of the key pharmacophoric elements—the aromatic ring and the C3-amine.

A key modification in sulfur-containing heterocycles is the oxidation of the sulfur atom. In the study of 4-aminothiochroman carboxamide HIV-1 protease inhibitors, oxidation of the thioether to a sulfone resulted in a dramatic improvement in both enzyme inhibition (from a Kᵢ of 26.7 nM to 0.1 nM) and antiviral activity. nih.gov This enhancement is often attributed to the sulfone's ability to act as a strong hydrogen bond acceptor and to alter the conformation of the heterocyclic ring. nih.gov

Other potential modifications include altering the ring size (e.g., to a thiepane) or introducing substituents directly onto the saturated portion of the ring, although these are synthetically more challenging. A comprehensive SAR study of thiochromanes revealed that substituents at various positions, including electron-withdrawing groups on the aromatic part, are crucial for optimizing activity against different biological targets. rsc.org

Compound IDRing ModificationBiological ActivityRationale
C-1 Thiochroman (S)BaselineParent ring system.
C-2 Thiochroman sulfoxide (B87167) (S=O)VariableIntroduces a chiral center and a polar H-bond acceptor.
C-3 Thiochroman sulfone (SO₂)Often IncreasedAdds a strong H-bond acceptor, may enhance potency. nih.gov
C-4 Chroman (O)VariableBioisosteric replacement of S with O to probe the role of the sulfur atom.

This table is for illustrative purposes and based on findings from related scaffolds, not actual experimental data for this compound.

Stereochemical Influences on Biological Activity and Selectivity

The 3-amine on the thiochroman ring creates a chiral center, meaning this compound can exist as two enantiomers: (R)-8-Methoxythiochroman-3-amine and (S)-8-Methoxythiochroman-3-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

One enantiomer may fit optimally into a binding site, leading to high affinity and the desired therapeutic effect, while the other (the distomer) may have low affinity, no activity, or even produce off-target effects. researchgate.net For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was critical for cellular uptake or target engagement. researchgate.net

Therefore, a crucial part of the SAR investigation for this compound involves the synthesis and biological evaluation of the individual (R) and (S) enantiomers. Comparing the activity of the racemate (the 1:1 mixture of enantiomers) with that of the individual isomers is essential to determine if one enantiomer is primarily responsible for the activity and to identify the optimal stereochemistry for the desired pharmacological effect.

Correlation of Molecular Structure with Biological Efficacy and Safety Profile

The ultimate goal of SAR and SPR studies is to build a holistic understanding of how molecular structure correlates with both efficacy and safety. Efficacy is driven by factors such as high target affinity and appropriate functional activity (e.g., agonist or antagonist). The safety profile is influenced by selectivity for the intended target over other related targets (to avoid off-target effects) and by the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Based on the principles discussed, a hypothetical model for an optimized this compound analog might emerge:

Efficacy-Enhancing Features: A specific enantiomer (e.g., the R-isomer) at the C3-amine might be essential for potent target binding. Oxidation of the thioether to a sulfone could dramatically increase potency by providing a key hydrogen bond acceptor. nih.gov Fine-tuning of the amine substitution could further optimize affinity.

Safety-Enhancing Features: High selectivity might be achieved by exploiting unique features of the target's binding pocket that are not present in related off-targets. For example, a specific substitution on the amine might be tolerated by the primary target but cause a steric clash in the binding site of a subtype receptor. Furthermore, modulating lipophilicity through substituents can influence ADME properties, potentially reducing central nervous system penetration (if undesired) or improving oral bioavailability.

By systematically mapping how each structural modification affects a range of biological endpoints (e.g., potency at target A, potency at off-target B, metabolic stability), a comprehensive profile can be built. This allows for the rational selection of candidates for further development that possess the best possible balance of efficacy and safety. mdpi.com

Computational Chemistry and in Silico Approaches in 8 Methoxythiochroman 3 Amine Research

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling encompasses a suite of computer-based techniques used to represent and manipulate the structures of molecules. In the context of 8-Methoxythiochroman-3-amine, molecular modeling would be the foundational step to visualize the compound in three dimensions and to predict its preferred conformation.

A primary application of molecular modeling is molecular docking, a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets. This process involves docking the 3D structure of the compound against a library of known protein structures, particularly those implicated in disease pathways. The output of a docking simulation is a ranked list of poses, scored based on the predicted binding affinity.

Hypothetical Docking Study Results for this compound:

Target ProteinDocking Score (kcal/mol)Predicted Interacting ResiduesPotential Therapeutic Area
Monoamine Oxidase A-8.5TYR407, PHE208, ILE335Antidepressant
Serotonin Transporter-9.2ASP98, ILE172, PHE335Antidepressant/Anxiolytic
Dopamine D2 Receptor-7.9ASP114, SER193, PHE390Antipsychotic

This table is a hypothetical representation of potential docking results and is for illustrative purposes only.

These studies can provide the first clues about the mechanism of action of this compound and guide further experimental validation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a molecular system over time by solving Newton's equations of motion. For this compound, MD simulations would be crucial for several reasons:

Conformational Analysis: The thiochroman (B1618051) ring system is not planar and can adopt various conformations. MD simulations can explore the conformational landscape of this compound in different environments (e.g., in water or a lipid bilayer) to identify the most stable and biologically relevant shapes.

Binding Stability: Following a promising docking result, an MD simulation of the ligand-protein complex can assess the stability of the predicted binding pose. By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the compound remains securely bound or dissociates from the target.

Mechanism of Binding: MD simulations can reveal the detailed atomic interactions that govern the binding process, including the role of water molecules and the subtle conformational changes in both the ligand and the protein upon binding.

De Novo Drug Design and Virtual Screening Methodologies

Should initial studies suggest that this compound has a desirable but suboptimal activity, computational techniques can be employed to design new, improved molecules.

De Novo Drug Design: This approach involves building novel molecular structures from scratch, often within the binding site of a target protein. Starting with a fragment of this compound or even a single atom, algorithms can "grow" new molecules that are predicted to have higher affinity and better properties.

Virtual Screening: This is a high-throughput computational method used to search large libraries of virtual compounds against a protein target. If a target for this compound is identified, virtual screening can be used to find other commercially available or synthetically accessible compounds with similar or better-predicted activity. This can be done through either ligand-based virtual screening (searching for molecules with similar shapes and properties to this compound) or structure-based virtual screening (docking large libraries of compounds into the target's binding site).

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly detailed information about the electronic structure of a molecule. For this compound, these calculations would be valuable for:

Determining Electronic Properties: Calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential can provide insights into the molecule's reactivity and its ability to participate in different types of interactions.

Understanding Reaction Pathways: Quantum chemical calculations can be used to model potential metabolic pathways of this compound, predicting how it might be broken down in the body. This information is critical for understanding the compound's potential half-life and the formation of any active or toxic metabolites.

Hypothetical Quantum Chemical Properties of this compound:

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVRelates to the ability to donate electrons
LUMO Energy1.2 eVRelates to the ability to accept electrons
Dipole Moment2.5 DebyeIndicates polarity and potential for dipole-dipole interactions

This table presents hypothetical quantum chemical data for illustrative purposes.

Cheminformatics-Driven Library Design and Chemical Space Exploration

Cheminformatics involves the use of computational and informational techniques to a wide range of problems in the field of chemistry. In the context of this compound, cheminformatics would play a crucial role in:

Library Design: Based on the structure of this compound, cheminformatics tools can be used to design a library of related compounds for synthesis and testing. This is achieved by systematically modifying different parts of the molecule (e.g., the methoxy (B1213986) group, the amine position) to explore the structure-activity relationship (SAR).

Chemical Space Exploration: The concept of "chemical space" refers to the vast multidimensional space of all possible molecules. Cheminformatics tools can be used to map the chemical space around this compound, identifying areas that are likely to contain molecules with improved properties. This allows for a more strategic and efficient exploration of potential drug candidates.

Translational Research and Future Directions for 8 Methoxythiochroman 3 Amine Based Therapeutics

Preclinical Development Considerations for Lead Compounds

The preclinical phase is a pivotal stage in drug development, designed to assess the viability of a lead compound before it can be considered for human trials. nih.gov For a derivative of 8-Methoxythiochroman-3-amine identified as a promising "lead," this process involves a multi-faceted evaluation to build a comprehensive profile of its properties. The primary goal is to optimize the lead structure to create a preclinical candidate that meets specific, demanding criteria. nuvisan.comnih.gov

A crucial aspect of this stage is the characterization of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) properties. frontiersin.org These studies determine how the compound is absorbed, where it goes in the body, how it's broken down, and how it's eliminated. frontiersin.org Pharmacodynamic (PD) studies are also essential to understand the interaction of the drug with its biological target and its effect on the body. frontiersin.org

Key activities during lead optimization include:

Improving Metabolic Stability: Modifications are made to the lead structure to prevent rapid breakdown by metabolic enzymes, such as those in the liver. nih.gov

Enhancing Permeability and Bioavailability: The compound's ability to be absorbed into the bloodstream, typically after oral administration, is a key focus. nih.gov

Optimizing Target Selectivity: The compound must bind selectively to its intended target to produce the desired therapeutic effect while minimizing off-target interactions that could lead to unwanted side effects. nih.gov

Assessing Physicochemical Properties: Parameters such as solubility, lipophilicity (logP), and molecular weight are measured and refined, as they significantly influence a compound's drug-like properties. nuvisan.comnih.gov

The following table summarizes the essential components of a preclinical development program for a lead compound derived from the this compound scaffold.

Preclinical Study AreaObjectiveExamples of Assays
Pharmacokinetics (DMPK)Understand the absorption, distribution, metabolism, and excretion of the compound. frontiersin.orgIn vitro metabolic stability (microsomes, hepatocytes), Caco-2 permeability, plasma protein binding, CYP450 inhibition/induction. nuvisan.com
Pharmacodynamics (PD)Evaluate the biochemical and physiological effects of the drug on the body. frontiersin.orgTarget engagement assays, in vivo animal models of disease to demonstrate efficacy. nih.gov
Lead OptimizationChemically modify the lead compound to improve its drug-like properties. nuvisan.comSynthesis of analogues, structure-activity relationship (SAR) studies, computational modeling. nuvisan.com
In Vivo EfficacyDemonstrate the therapeutic effect in a living organism.Disease-specific animal models (e.g., a neuropathic pain model for an analgesic). nih.gov

Potential for Combination Therapies and Synergistic Effects

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in fields like oncology. nih.gov This approach is appealing for several reasons: it can enhance therapeutic efficacy, overcome drug resistance, and reduce the required doses of individual agents, thereby potentially minimizing toxicity. nih.gov A key goal is to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govmdpi.com

For a therapeutic agent based on this compound, exploring its potential in combination regimens would be a critical step in maximizing its clinical utility. This involves identifying rational combinations where the compound can act synergistically with other drugs. For example, if the primary agent targets a specific pathway, it could be combined with a drug that targets a complementary or downstream pathway. nih.gov

Examples of synergistic combination strategies include:

Targeting Multiple Pathways: Combining agents that inhibit different signaling pathways essential for disease progression. nih.gov

Overcoming Resistance: Using a second agent to counteract a resistance mechanism that has developed against the first drug. mdpi.com

Enhancing Apoptosis: Combining a drug that induces cell cycle arrest with one that promotes programmed cell death (apoptosis). mdpi.com

The development of nanoparticle-based delivery systems has further expanded the possibilities for combination therapy, allowing for the co-delivery of multiple drugs in a single carrier to ensure they reach the target site simultaneously. nih.govfrontiersin.org

Identification of Novel Therapeutic Indications

The initial development of a compound is often focused on a single disease indication. However, many successful drugs have been found to be effective for other conditions, a process known as drug repurposing. frontiersin.org Identifying new therapeutic uses for an this compound-based compound could significantly expand its value.

The search for novel indications can be driven by several emerging approaches:

AI and Big Data Analysis: Artificial intelligence tools can mine vast databases of scientific literature, genomic data, and clinical information to identify new connections between drugs, targets, and diseases. frontiersin.orgfrontiersin.org

Phenotypic Screening: Rather than testing a compound against a specific target, phenotypic screening involves testing it on cells or organisms to see if it produces a desirable change, without necessarily knowing the target beforehand. nih.gov

Understanding Mechanism of Action: A deep understanding of how a compound works at a molecular level can suggest other diseases where that mechanism is relevant. For instance, a compound found to modulate a specific kinase in one disease might be applicable to other diseases driven by the same kinase.

For example, a derivative of 8-methoxytetrahydroisoquinoline was initially explored and optimized as a blocker of N-type calcium channels for the treatment of neuropathic pain. nih.gov A similar mechanistic investigation for an this compound derivative could reveal its potential applicability in a range of neurological or cardiovascular disorders where ion channel modulation is a relevant therapeutic strategy.

Emerging Technologies in Small Molecule Drug Discovery

The field of small molecule drug discovery is being revolutionized by new technologies that are making the process faster, more efficient, and capable of tackling more challenging biological targets. frontiersin.orgnih.gov The development of therapeutics based on the this compound scaffold would benefit immensely from these advancements.

TechnologyDescriptionImpact on Drug Discovery
Artificial Intelligence (AI) and Machine LearningUsing algorithms to analyze complex biological data, predict compound properties, and design novel molecules. frontiersin.orgAccelerates identification of lead compounds, predicts ADMET properties, and helps design molecules with desired characteristics. frontiersin.orgnih.gov
Structure-Based Drug Design (SBDD)Utilizes the 3D structure of a biological target (like a protein) to design molecules that fit and interact with it precisely. nih.govEnables the rational design of potent and selective inhibitors, reducing the time and cost of lead optimization. nih.gov
New Modes of ActionDeveloping molecules that go beyond simple inhibition, such as protein degraders (e.g., PROTACs) or molecular glues. frontiersin.orgkyinno.comAllows for the targeting of proteins previously considered "undruggable," opening up new therapeutic possibilities. frontiersin.org
High-Throughput Screening (HTS)Automated testing of thousands or millions of compounds to identify those with activity against a specific target. nih.govRapidly identifies initial "hits" from large compound libraries that can be developed into lead compounds. nih.gov

These technologies collectively enable researchers to explore "chemical space" more effectively and design drugs with greater precision, overcoming many of the limitations of traditional drug discovery methods. frontiersin.org

Exploration of Delivery Systems and Formulation Strategies

Even a highly potent drug can be ineffective if it cannot reach its target in the body in sufficient concentration. Novel drug delivery systems (DDS) are designed to overcome challenges such as poor solubility, low stability, and inadequate bioavailability. nih.gov For a compound like this compound, formulation strategies are crucial for optimizing its therapeutic performance.

One prominent approach for lipophilic drugs is the use of lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS). mdpi.com These are mixtures of oils and surfactants that, upon gentle agitation in the aqueous environment of the gut, spontaneously form a fine emulsion, enhancing the drug's dissolution and absorption. nih.gov

Other advanced delivery systems include:

Nanoparticles: Sub-micron sized particles that can encapsulate drugs, protecting them from degradation and enabling targeted delivery to specific tissues. nih.gov

Liposomes: Spherical vesicles composed of a lipid bilayer, which can carry both hydrophilic and hydrophobic drugs and can be modified for targeted delivery. thno.org

Hydrophobic Ion Pairing (HIP): A technique used to increase the lipophilicity of highly soluble (hydrophilic) drugs by pairing them with an oppositely charged molecule, making them more suitable for incorporation into lipid-based delivery systems. plos.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxythiochroman-3-amine, and what are their limitations?

  • Methodological Answer: Current synthetic pathways involve a 1,4-addition of thiophenol derivatives to Michael acceptors, followed by cyclization. The amino group is typically introduced post-cyclization via functional group transformations (e.g., nitro reduction or oxime hydrolysis). Limitations include multi-step processes, low enantiomeric purity, and challenges in scaling due to intermediate instability. Researchers should prioritize optimizing reaction conditions (e.g., temperature, catalysts) to improve yields .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) ensures purity (>99% by area normalization). X-ray crystallography confirms stereochemistry. Cross-reference data with authoritative databases like NIST or USP standards to validate results .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer: Use NIOSH/MSHA-approved respirators for aerosol protection, nitrile gloves, and chemical-resistant lab coats. Conduct reactions in fume hoods to prevent inhalation. Store at -20°C in airtight containers to avoid degradation. Follow spill protocols: isolate contaminated areas and use inert absorbents (e.g., vermiculite) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodological Answer: Validate conflicting data via orthogonal methods. For example, differential scanning calorimetry (DSC) can confirm melting points, while HPLC with UV detection assesses solubility in polar/non-polar solvents. Cross-check with peer-reviewed studies and databases like PubChem to identify consensus values .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer: Current literature lacks enantiopure synthesis methods. Proposed strategies include:

  • Chiral Catalysis: Use palladium or organocatalysts to induce asymmetry during cyclization.
  • Kinetic Resolution: Employ enzymatic or chemical resolution post-synthesis.
  • Chiral Pool Synthesis: Start with enantiopure precursors (e.g., L-amino acids) to retain stereochemistry.
    Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What computational methods predict the receptor binding affinity of this compound for CNS targets?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions with serotonin or dopamine receptors. Molecular Dynamics (MD) simulations (using GROMACS) assess binding stability over time. Validate predictions with in vitro radioligand displacement assays using rat brain tissues .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer:

  • Intermediate Purification: Use flash chromatography or recrystallization to eliminate side products.
  • Flow Chemistry: Enhance reaction control and scalability using microreactors.
  • High-Throughput Screening: Optimize solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) via automated platforms.
    Track progress with real-time FTIR or LC-MS monitoring .

Q. How does the methoxy group at the 8-position influence the compound’s metabolic stability?

  • Methodological Answer: Conduct in vitro metabolic assays using liver microsomes (e.g., human CYP450 isoforms). Compare demethylation rates of 8-methoxy vs. non-substituted analogs via LC-MS. Stabilize the methoxy group by introducing electron-withdrawing substituents (e.g., fluorine) adjacent to the oxygen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.